

Acalisib compared to BYL-719

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Acalisib

CAS No.: 870281-34-8

Cat. No.: S548988

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BYL-719 (Alpelisib) Profile

The table below summarizes the core characteristics and experimental data for BYL-719 (Alpelisib).

Attribute	Description
Generic Name	Alpelisib [1] [2]
Code Name	BYL-719 [1] [2]
Primary Target	PI3K p110 α (Phosphatidylinositol 3-kinase catalytic subunit alpha) [1] [2] [3]
Selectivity	Isoform-specific; ~50x more selective for p110 α over other PI3K isoforms [4]
Key Indication	<i>PIK3CA</i> -mutated, HR-positive, HER2-negative advanced breast cancer (in combination with fulvestrant) [1] [4]
IC ₅₀ (p110 α)	4.6 nM (cell-free assay) [3]

Experimental Data and Findings

The table below consolidates key experimental findings from recent studies.

Study Context	Experimental Model	Key Findings
Breast Cancer Stem Cells (BCSCs) [2]	MCF-7 and T47D cell lines in 3D mammosphere culture (to enrich BCSCs).	Inhibited BCSC proliferation and self-renewal; suppressed PI3K/AKT/mTOR, Notch, JAK-STAT, and MAPK/ERK signaling pathways; demonstrated potential to overcome drug resistance.
Ovarian Cancer & Cisplatin Synergy [3]	Panel of ovarian cancer cell lines (SKOV-3, EFO-21, OVCAR-3) in 2D and 3D cultures.	Synergized with cisplatin in <i>PIK3CA</i> -mutated SKOV-3 cells in 3D culture; combination induced major cytotoxicity, even in co-cultures with mesenchymal stem cells.
Head and Neck Cancer (Clinical Trial) [4]	Phase II TRIUMPH trial in patients with recurrent/metastatic HNSCC.	Differential efficacy based on <i>PIK3CA</i> mutation site; patients with H1047R (kinase domain) mutation had significantly poorer progression-free survival (1.6 vs. 7.3 months) vs. helical domain mutations.
Heterotopic Ossification [5]	Mouse model of Fibrodysplasia Ossificans Progressiva (FOP).	Effectively prevented heterotopic bone formation; mechanisms include blocking osteochondroprogenitor specification and reducing hyper-inflammatory response (monocyte and mast cell migration/cytokine expression).

Detailed Experimental Protocols

To assist with experimental reproducibility, here are the methodologies from two key studies:

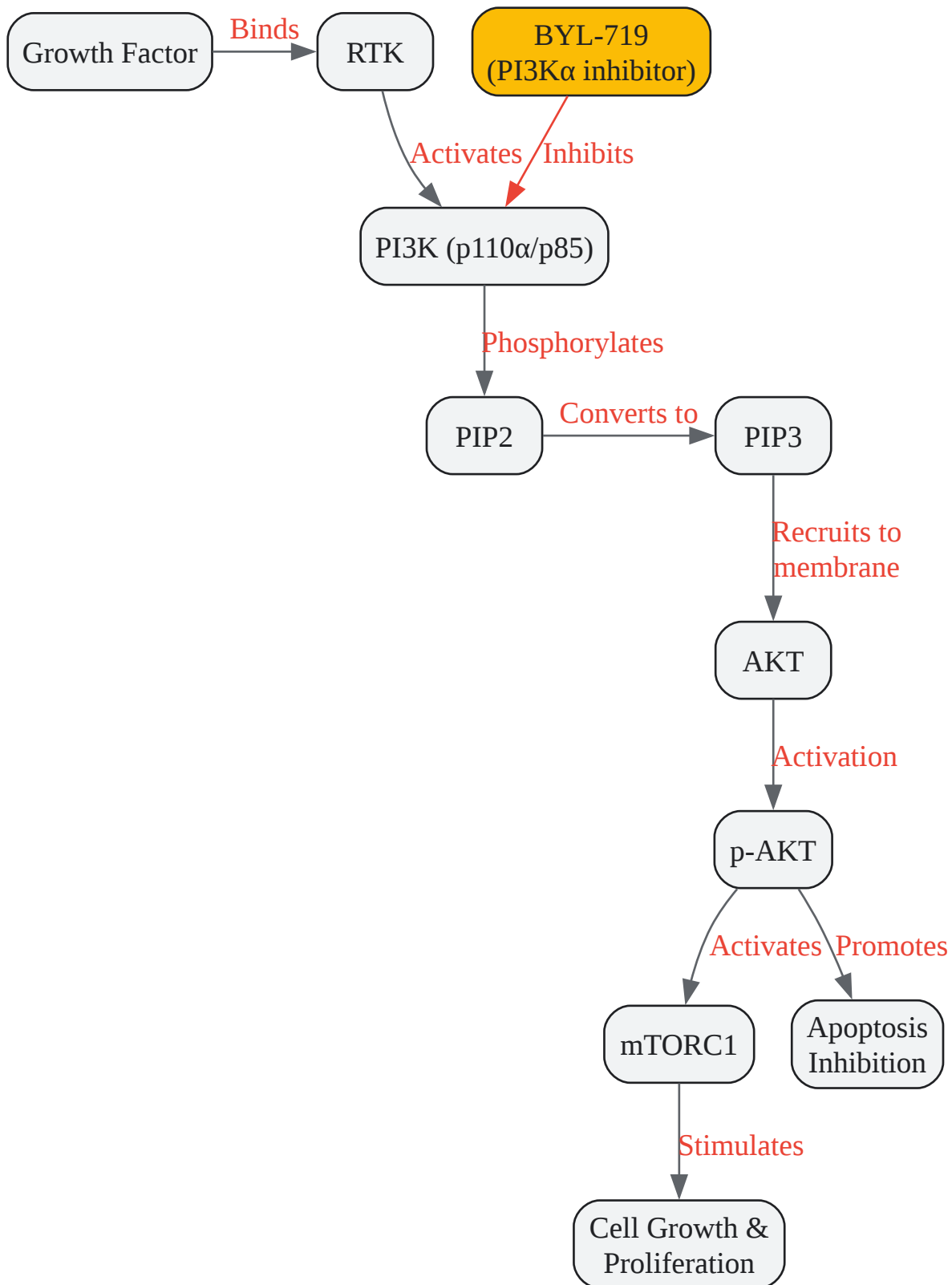
- **3D Mammosphere Culture for BCSC Enrichment** [2]
 - **Cell Seeding:** 1,000 cells/cm² were plated in low-attachment 6-well plates.
 - **Culture Medium:** Serum-free DMEM/F12 medium, supplemented with 2 mM L-glutamine, 100 U/mL penicillin/streptomycin, 20 ng/mL EGF, 10 ng/mL FGF, 2.5% Matrigel, and 1x B27 supplement.
 - **Incubation:** Plates were incubated for 5-7 days until mammospheres larger than 40 µm formed.

- **Synergy Assay with Cisplatin in Ovarian Cancer [3]**

- **Cell Culture:** Ovarian cancer cell lines (e.g., SKOV-3, OVCAR-3) were cultured in RPMI 1640 medium supplemented with 10% FCS.
- **3D Aggregates:** Cells were grown in 3D spheroid models to mimic in vivo resistance.
- **Drug Treatment:** Cells were treated with a matrix combination of BYL-719 (0.01 - 10 μ M) and cisplatin (0.05 - 50 μ M). Each possible concentration association was tested.
- **Analysis:** Synergy was determined using specialized software to quantify combination effects, with a focus on *PIK3CA*-mutated cell lines.

Mechanism of Action and Signaling Pathway

BYL-719 is a small-molecule inhibitor that specifically targets the p110 α catalytic subunit of Class I PI3K. The following diagram illustrates its mechanism within the canonical PI3K/AKT pathway.



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Future Directions and Combination Strategies

Research on BYL-719 is evolving toward rational combination therapies to overcome resistance, which is a common challenge with targeted agents [1] [6].

- **Network-Informed Combinations:** A systems biology approach using protein-protein interaction networks has identified promising co-targets. This strategy suggests that combining BYL-719 with an ERBB3 inhibitor (LJM716) could be effective in breast cancer with *ESR1/PIK3CA* co-mutations, and a triple combination with BRAF and EGFR inhibitors (encorafenib and cetuximab) could be beneficial for colorectal cancer with *BRAF/PIK3CA* co-mutations [6].

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To cite this document: Smolecule. [Acalisib compared to BYL-719]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548988#acalisib-compared-to-by-719>]

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